Ethyl diphenylphosphinite
Overview
Description
Ethyl diphenylphosphinite, also known as diphenylphosphinous acid ethyl ester, is a synthetic compound with the molecular formula C₁₄H₁₅PO. It is a colorless liquid that is sensitive to air and moisture. This compound is primarily used as a ligand in various coupling reactions, making it a valuable reagent in organic synthesis .
Preparation Methods
Ethyl diphenylphosphinite can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphinous chloride with ethanol in the presence of pyridine. The reaction is typically carried out in dry ether at low temperatures (around 5°C) to ensure the formation of the desired product . The general reaction scheme is as follows:
(C6H5)2PCl+C2H5OH→(C6H5)2POC2H5+HCl
Chemical Reactions Analysis
Ethyl diphenylphosphinite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphine oxide.
Substitution: It participates in substitution reactions, particularly in coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck reactions
Hydrolysis: In the presence of water, it can hydrolyze to form diphenylphosphinic acid and ethanol.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Ethyl diphenylphosphinite is widely used in scientific research due to its versatility as a ligand in various coupling reactions. Its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of ethoxydiphenylphosphine primarily involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of various organic compounds .
Comparison with Similar Compounds
Ethyl diphenylphosphinite can be compared with other similar compounds, such as:
Diphenylphosphine: Unlike ethoxydiphenylphosphine, diphenylphosphine lacks the ethoxy group, making it less versatile in certain reactions.
Triphenylphosphine: This compound has three phenyl groups instead of two, which can affect its steric and electronic properties.
Diphenylphosphinous acid: This compound is the hydrolyzed form of ethoxydiphenylphosphine and lacks the ethoxy group
This compound is unique due to its ethoxy group, which enhances its solubility and reactivity in various chemical reactions.
Properties
IUPAC Name |
ethoxy(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRCPEDXAHDCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222160 | |
Record name | Ethyl diphenylphosphinite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Ethyl diphenylphosphinite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14194 | |
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CAS No. |
719-80-2 | |
Record name | Ethyl P,P-diphenylphosphinite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl diphenylphosphinite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl diphenylphosphinite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl diphenylphosphinite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethoxydiphenylphosphine interact with palladium complexes?
A1: Ethoxydiphenylphosphine acts as a ligand in coordination chemistry, particularly with palladium complexes. In the described research [], it coordinates to the palladium center in a distorted square-planar geometry. This interaction is confirmed by the crystal structure analysis, showing ethoxydiphenylphosphine donating electron density through its phosphorus atom to the palladium. The phosphorus atom of the ethoxydiphenylphosphine is positioned trans to the oxygen atom of the deprotonated [1-(diphenylphosphino)-3,3,3-trifluoropropen-2-ol] ligand within the complex.
Q2: What is the role of ethoxydiphenylphosphine in the formation of the palladium complex described in the research?
A2: The research suggests that the title compound, chloropalladium(II)–dichloromethane, is formed through the controlled hydrolysis of cis-[PdCl2(Ph2PC:CCF3)2] in the presence of ethoxydiphenylphosphine []. While the exact mechanism isn't detailed, the presence of ethoxydiphenylphosphine as a ligand in the final complex suggests it likely participates in stabilizing the palladium center during hydrolysis, influencing the final structure.
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